1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The compound is substituted with bromine, iodine, and a trifluoromethyl group at specific positions on the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- typically involves multi-step organic reactions. . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and trifluoromethyl groups, resulting in different reactivity and applications.
5-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and trifluoromethyl groups, affecting its chemical properties and biological activity.
1H-Pyrrolo[2,3-b]pyridine: The unsubstituted parent compound, which serves as a core structure for various derivatives.
The unique combination of bromine, iodine, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)- imparts distinct chemical properties, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C8H3BrF3IN2 |
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Molecular Weight |
390.93 g/mol |
IUPAC Name |
5-bromo-3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H3BrF3IN2/c9-3-1-14-7-5(4(13)2-15-7)6(3)8(10,11)12/h1-2H,(H,14,15) |
InChI Key |
BXJVUNUBCBJXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)C(F)(F)F)I |
Origin of Product |
United States |
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